molecular formula C22H22FN3O4S B11347316 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(3-fluoro-4-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11347316
M. Wt: 443.5 g/mol
InChI Key: OXXUVEZJKRBFJG-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that combines a fluorinated aromatic ring, a piperidine sulfonyl group, and an oxazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the Fluorinated Aromatic Ring:

    Synthesis of the Piperidine Sulfonyl Group: Piperidine is reacted with sulfonyl chloride to form the piperidine-1-sulfonyl group.

    Construction of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling Reactions: The final step involves coupling the fluorinated aromatic ring, the piperidine sulfonyl group, and the oxazole carboxamide moiety under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxazole ring.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide: shares structural similarities with other fluorinated aromatic compounds and oxazole derivatives.

    N-(4-(Piperidine-1-sulfonyl)phenyl)-1,2-oxazole-3-carboxamide: Lacks the fluorine atom and methyl group on the aromatic ring.

    5-(3-Fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide: Lacks the piperidine sulfonyl group.

Uniqueness

The uniqueness of 5-(3-fluoro-4-methylphenyl)-N-[4-(piperidine-1-sulfonyl)phenyl]-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and bioavailability, while the piperidine sulfonyl group and oxazole ring contribute to its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H22FN3O4S

Molecular Weight

443.5 g/mol

IUPAC Name

5-(3-fluoro-4-methylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H22FN3O4S/c1-15-5-6-16(13-19(15)23)21-14-20(25-30-21)22(27)24-17-7-9-18(10-8-17)31(28,29)26-11-3-2-4-12-26/h5-10,13-14H,2-4,11-12H2,1H3,(H,24,27)

InChI Key

OXXUVEZJKRBFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)F

Origin of Product

United States

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